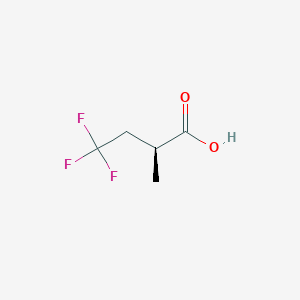
3-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound characterized by the presence of an amino group, a difluoromethyl group, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For example, starting from a suitable amine and an aldehyde or ketone, the pyrrolidine ring can be formed under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Amination: The amino group can be introduced through a reductive amination reaction, where an amine is reacted with a carbonyl compound in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides, amines
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives
Aplicaciones Científicas De Investigación
3-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and cellular uptake due to its functional groups and structural features.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science research.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoromethyl group can enhance lipophilicity and membrane permeability. The pyrrolidine ring can interact with receptor sites, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-(4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one: Similar structure but with a single fluorine atom.
3-Amino-1-(4,4-dichloro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
The presence of the difluoromethyl group in 3-Amino-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its analogs with different halogen substitutions.
Propiedades
Fórmula molecular |
C8H14F2N2O2 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
3-amino-1-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C8H14F2N2O2/c9-8(10)3-6(4-13)12(5-8)7(14)1-2-11/h6,13H,1-5,11H2 |
Clave InChI |
FHCZWZTUYUNWPT-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(CC1(F)F)C(=O)CCN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



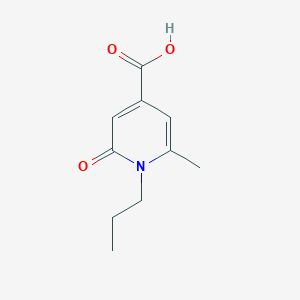
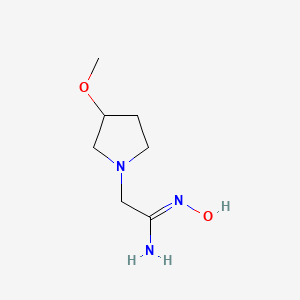

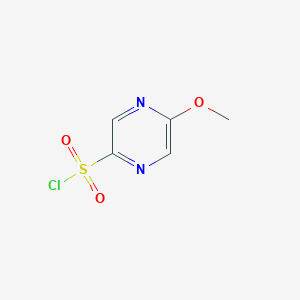

![[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid](/img/structure/B13348015.png)
![1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine](/img/structure/B13348018.png)
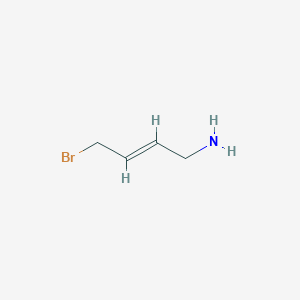
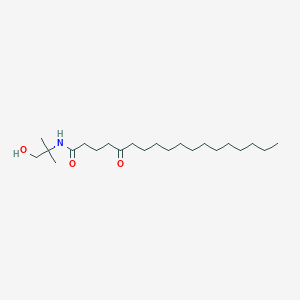
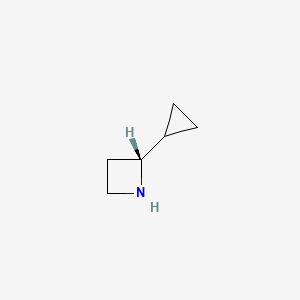
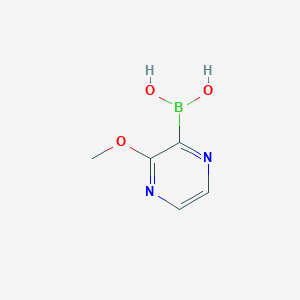
![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-ol](/img/structure/B13348053.png)
